REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5]([C:7]1[C:8]2[CH:9]=[CH:10][CH2:11][O:12][C:13]=2[CH:14]=[CH:15][CH:16]=1)=[O:6]>CO.O>[O:12]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:7]([C:5]([OH:6])=[O:4])[C:8]=2[CH:9]=[CH:10][CH2:11]1 |f:0.1|
|
Name
|
|
Quantity
|
4.84 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C=CCOC2C=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 55° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
ADDITION
|
Details
|
made acidic by addition of aq. HCl (1.0M)
|
Type
|
CUSTOM
|
Details
|
The desired carboxylic acid precipitates
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |